1-Bromobicyclo[2.1.1]hexane
Description
Structure
3D Structure
Properties
CAS No. |
77379-00-1 |
|---|---|
Molecular Formula |
C6H9Br |
Molecular Weight |
161.04 g/mol |
IUPAC Name |
1-bromobicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H9Br/c7-6-2-1-5(3-6)4-6/h5H,1-4H2 |
InChI Key |
YOXNNQDDJHZMMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1C2)Br |
Origin of Product |
United States |
Molecular Architecture and Strain Theory in Bicyclo 2.1.1 Hexane Systems
Conformational Analysis and Geometrical Considerations of the Bicyclo[2.1.1]hexane Framework
The molecular structure of bicyclo[2.1.1]hexane consists of a cyclobutane (B1203170) ring bridged by an ethano (-CH2-CH2-) group and a methano (-CH2-) group, creating a compact and highly rigid framework. This rigidity significantly limits the conformational mobility of the structure. Computational and experimental studies, such as gas electron diffraction, have been employed to determine the precise geometrical parameters of this hydrocarbon.
The structure is characterized by a "puckered" cyclobutane ring. The bridgehead carbons (C1 and C4) connect the three bridges of the bicyclic system. In 1-Bromobicyclo[2.1.1]hexane, a bromine atom replaces a hydrogen atom at one of these bridgehead positions. nih.govnist.gov This substitution pattern is crucial as it directly influences the electronic and steric properties of the molecule while leveraging the fixed, three-dimensional orientation provided by the scaffold. The defined exit vectors of substituents on this framework are a key feature for its application in drug design. nih.govresearchgate.net
Table 1: Selected Geometrical Parameters of the Bicyclo[2.1.1]hexane Framework
| Parameter | Value | Description |
|---|---|---|
| C1–C2 Bond Length | ~1.54 Å | The distance between the bridgehead carbon and an adjacent carbon in the five-membered ring. vulcanchem.com |
| C1–C4 (Bridgehead) | ~1.54 Å | The distance between the two bridgehead carbons. vulcanchem.com |
| C5-C6 Bond Length | ~1.54 Å | The distance between carbons in the two-carbon bridge. |
| C1-C6-C5 Angle | ~95.0° | The angle within the two-carbon bridge. |
| Bridgehead Angle | ~85° | The approximate angle at the bridgehead carbon. vulcanchem.com |
Note: The values are approximate and can vary slightly based on the specific derivative and the method of measurement (e.g., computational, X-ray crystallography, electron diffraction).
Quantitative Characterization of Angular Strain within the Bicyclo[2.1.1]hexane System
A defining feature of the bicyclo[2.1.1]hexane system is its substantial inherent strain energy. This strain arises primarily from the distortion of bond angles away from the ideal tetrahedral angle (109.5°) for sp³-hybridized carbon atoms. The fusion of the rings forces the carbon atoms into unfavorable geometries, particularly within the cyclobutane portion of the molecule.
The total strain energy for the parent bicyclo[2.1.1]hexane has been estimated to be around 35 kcal/mol. vulcanchem.com This high degree of strain makes the molecule significantly more reactive than comparable acyclic or larger bicyclic alkanes. For instance, its strain is considerably higher than that of norbornane, another common bicyclic system. vulcanchem.com The energy is stored in the deformed bonds and angles, and can be released in chemical reactions, making the scaffold a useful building block in strain-release-driven synthesis. rsc.orgindiana.edu
Influence of Bridgehead Position and Substitution on Molecular Strain and Rigidity
The substitution of a hydrogen atom with a bromine atom at the C1 bridgehead position to form this compound introduces several effects, yet it does not fundamentally alter the intrinsic rigidity of the bicyclic framework. The rigid conformation is a sought-after feature in medicinal chemistry as it can improve binding affinity to biological targets by reducing the entropic penalty of binding.
Reactivity Profiles and Mechanistic Elucidation of 1 Bromobicyclo 2.1.1 Hexane and Its Analogs
Nucleophilic Substitution Reactions at the Brominated Center
The bridgehead position of 1-bromobicyclo[2.1.1]hexane presents a sterically hindered environment, which generally disfavors traditional bimolecular nucleophilic substitution (SN2) reactions. The backside attack required for an SN2 mechanism is effectively blocked by the bicyclic framework. Consequently, nucleophilic substitution at this center primarily proceeds through mechanisms with carbocationic character, such as the unimolecular (SN1) pathway.
Solvolysis reactions of this compound have been a subject of interest due to their unexpectedly high rates compared to other bridgehead halides like 1-bromobicyclo[2.2.1]heptane. For instance, the solvolysis of 1-bromobicyclo[1.1.1]pentane is notably faster than that of t-butyl bromide in 80% aqueous ethanol. This enhanced reactivity is attributed to the relief of ring strain upon ionization and the electronic stabilization of the resulting bridgehead carbocation. While direct kinetic data for this compound is not as readily available, the principles of strain relief and carbocation stability are expected to play a similar role.
The nature of the nucleophile and the solvent system significantly influences the outcome of these reactions. Strong, hard nucleophiles may favor substitution, while bulkier or softer nucleophiles might lead to elimination or rearrangement products. The choice of solvent is also critical; polar protic solvents can facilitate the ionization of the C-Br bond, promoting SN1-type reactions.
Rearrangement Pathways in Brominated Bicyclo[2.1.1]hexane Systems
The formation of a carbocation intermediate at the bridgehead of the bicyclo[2.1.1]hexane system opens up the possibility of skeletal rearrangements, most notably the Wagner-Meerwein rearrangement. researchgate.netnptel.ac.in These rearrangements are driven by the desire to form a more stable carbocation. In the context of bicyclic systems, this often involves the migration of a carbon-carbon bond to an adjacent electron-deficient center.
Studies on analogous systems, such as the solvolysis of methyl 2-mesyloxybicyclo[2.1.1]hexane-2-carboxylate, provide insight into these pathways. Under solvolytic conditions, this compound undergoes a quantitative rearrangement to a more stable isomer. grafiati.com This suggests that the carbocation formed from this compound could potentially undergo similar rearrangements, leading to products with altered bicyclic frameworks. The propensity for rearrangement is influenced by the substitution pattern on the bicyclic core, as substituents can stabilize or destabilize the carbocation intermediates and influence the migratory aptitude of adjacent groups.
For example, fluoroalkoxylation reactions in bicyclic systems like (+)-camphene proceed via a Wagner-Meerwein rearrangement to yield oxyfluorination products. beilstein-journals.org This highlights the general susceptibility of strained bicyclic cations to such intramolecular shifts.
Reactivity Limitations Due to Bridgehead Strain and Orbital Alignment
Despite the accelerated solvolysis rates compared to some other bicyclic halides, the reactivity of this compound is still significantly constrained by its inherent structural features. The primary limitation arises from the high degree of pyramidalization at the bridgehead carbon. The formation of a carbocation necessitates a transition towards a more planar, sp²-hybridized geometry. In the rigid bicyclo[2.1.1]hexane framework, achieving this ideal trigonal planar geometry is energetically unfavorable due to the immense increase in angle strain. nih.gov
This geometric constraint destabilizes the bridgehead carbocation, making its formation more difficult compared to acyclic or less strained cyclic systems. The orbital alignment within the bicyclic system also plays a crucial role. For a bridgehead carbocation to be stabilized by hyperconjugation, there must be effective overlap between the empty p-orbital of the carbocation and adjacent C-C or C-H sigma bonds. The rigid geometry of the bicyclo[2.1.1]hexane skeleton may not permit optimal orbital overlap, further limiting the stability of the cationic intermediate.
Photo-induced Reactivity and Ring Opening of Bicyclic Imines
The bicyclo[2.1.1]hexane framework can be susceptible to photochemical transformations. In particular, bicyclic imines derived from this system have been shown to undergo photo-induced ring opening. wiley.com This reactivity stems from the excitation of the imine chromophore, which can lead to the cleavage of one of the strained carbon-carbon bonds of the bicyclic core.
A study on the intramolecular formal (3+2) cycloaddition of allylated cyclopropanes bearing a 4-nitrobenzimine substituent yielded bicyclo[2.1.1]hexane products. wiley.com These bicyclic imine products were found to be prone to photo-induced ring opening, a process that can allow for the epimerization of stereogenic centers within the molecule. This photochemical reactivity offers a synthetic handle for controlling the stereochemistry of substituted bicyclo[2.1.1]hexane derivatives.
Investigation of Enolate Chemistry and Functionalization Challenges in Bicyclo[2.1.1]hexanones
The functionalization of the bicyclo[2.1.1]hexane skeleton at positions other than the bridgehead presents its own set of challenges, particularly concerning enolate chemistry. The synthesis of bicyclo[2.1.1]hexan-2-one provides a key intermediate for such functionalizations. researchgate.netacs.orgrsc.org However, the formation of a standard enolate at the C3 position is often problematic.
Attempts to functionalize the 3-position of bicyclo[2.1.1]hexan-2-one via its enolate have met with limited success. chemrxiv.org The deprotonation at the C3 position to form a planar enolate would introduce significant strain into the already constrained bicyclic system, making this process energetically unfavorable. This is a direct consequence of Bredt's rule, which states that a double bond cannot be formed at a bridgehead position in a small bicyclic system, and the principles extend to the planarity required for enolate formation adjacent to a bridgehead.
Research has shown that under certain conditions, a "homoenolate" can be formed by deprotonation at the C6 position of bicyclo[2.1.1]hexan-2-one. scribd.com This alternative pathway allows for some functionalization, but it highlights the inherent difficulties in applying standard enolate chemistry to this strained bicyclic ketone.
Kinetic and Thermodynamic Considerations in Brominated Bicyclo[2.1.1]hexane Transformations
The thermodynamic stability and kinetic reactivity of this compound are intrinsically linked to its high strain energy. The relief of this strain upon reaction can provide a significant thermodynamic driving force. For instance, the thermal decomposition of bicyclo[1.1.1]pentane, a related strained system, proceeds with a specific rate constant, indicating a kinetically accessible pathway despite the stability of the starting material. researchgate.net
While comprehensive kinetic and thermodynamic data for the reactions of this compound are not extensively documented in readily available literature, the principles of physical organic chemistry allow for qualitative predictions. The activation energy for reactions involving the C-Br bond cleavage will be influenced by the stability of the transition state leading to the carbocation. As discussed, this is a balance between strain relief and the energetic penalty of forming a non-planar carbocation.
Below is a table summarizing the reactivity profiles discussed:
| Reaction Type | Key Features and Mechanistic Insights | Influencing Factors |
| Nucleophilic Substitution | Primarily proceeds via SN1-like mechanism due to steric hindrance at the bridgehead. Unexpectedly fast solvolysis rates compared to some other bicyclic halides. | Ring strain relief, carbocation stability, nucleophile strength, solvent polarity. |
| Rearrangement | Wagner-Meerwein rearrangements are possible via bridgehead carbocation intermediates, leading to skeletal reorganization. | Substituent effects on carbocation stability and migratory aptitudes. |
| Reactivity Limitations | High pyramidalization at the bridgehead and suboptimal orbital alignment for hyperconjugation destabilize the carbocation intermediate. | Inherent ring strain and rigid geometry of the bicyclic framework. |
| Photo-induced Reactivity | Bicyclic imines derived from this system can undergo photo-induced ring opening, providing a route for stereochemical control. | Presence of a suitable chromophore (e.g., imine). |
| Enolate Chemistry | Formation of a standard enolate at C3 of bicyclo[2.1.1]hexan-2-one is disfavored due to increased strain. "Homoenolate" formation at C6 is an alternative. | Strain associated with planarization at a position adjacent to the bridgehead. |
Computational and Theoretical Investigations of Bicyclo 2.1.1 Hexane Systems
Ab Initio and Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
For instance, computational studies have been used to compare the lowest energy conformations of bicyclo[2.1.1]hexane-containing analogues with existing drugs. In one such study, the conformation of a bicyclo[2.1.1]hexane analogue was shown to closely mimic that of the antimicrobial drug phthalylsulfathiazole, with an identical distance between 'ortho' substituents in both the analogue and the drug. chemrxiv.org This highlights the potential of the bicyclo[2.1.1]hexane scaffold as a non-planar bioisostere for ortho-substituted benzene (B151609) rings. smolecule.com
The rigid framework of bicyclo[2.1.1]hexane significantly restricts conformational mobility, making it an ideal system for studying stereospecific reactions. smolecule.com The substantial angle strain, particularly at the bridgehead carbons with bond angles around 60°, is a defining feature that influences its reactivity. smolecule.com
Quantum chemical calculations have also played a crucial role in correcting misassigned chemical structures. In the case of the natural product aquatolide, initial structural assignment suggested a bicyclo[2.2.0]hexane core. However, detailed NMR analysis, prompted by quantum chemical calculations and later confirmed by X-ray crystallography, revised the structure to contain a bicyclo[2.1.1]hexane core. nih.gov
Table 1: Computed Geometric Parameters of Bicyclo[2.1.1]hexane Derivatives
| Parameter | Bicyclo[2.1.1]hexane Analogue | Ortho-substituted Benzene | Reference |
|---|---|---|---|
| Distance between substituents (d) | 3.05–3.19 Å | 3.04–3.10 Å | |
| Dihedral angles (θ) | 56–59° | Planar |
Energy Profiles and Transition State Analysis of Reaction Pathways
Computational chemistry is a powerful tool for mapping the energy landscapes of reactions involving bicyclo[2.1.1]hexane derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can understand reaction mechanisms and predict their feasibility.
For example, DFT calculations have been employed to study the photocatalytic [2+2] cycloaddition reaction to form bicyclo[2.1.1]hexanes. These studies propose a mechanism involving the formation of a diradical intermediate, followed by radical recombination. rsc.org The calculations help to rationalize the observed product distribution and stereoselectivity.
In another example, the solvolysis of 1-bromobicyclo[1.1.1]pentane, a related strained bicyclic compound, was found to proceed faster than that of t-butyl bromide. researchgate.net Computational studies on such systems help to understand the stability of the resulting carbocation intermediates, which are often stabilized by C-C hyperconjugation. researchgate.net The high strain energy of the bicyclo[2.1.1]hexane system, estimated to be around 44.8 kcal.mol-1, significantly influences its reactivity. chemrxiv.org
Mechanistic studies on the reaction of bicyclo[1.1.0]butanes with azadienes to form bicyclo[2.1.1]hexanes have been elucidated using DFT calculations. These studies revealed that a Cu(I) catalyst favors a linear two-coordinate geometry in the transition state, which accelerates the intramolecular cyclization. In contrast, a Au(I) catalyst stabilizes key intermediates through a four-coordinate geometry, leading to a different reaction pathway. nih.gov
Computational Prediction of Reactivity and Selectivity in Brominated Bicyclo[2.1.1]hexanes
Computational methods are increasingly used to predict the reactivity and selectivity of reactions involving brominated bicyclo[2.1.1]hexanes. These predictions are valuable for designing new synthetic routes and understanding the factors that control reaction outcomes.
For instance, the reactivity of the carbonyl group in certain bicyclo[2.1.1]hexane systems has been found to be lower than expected in "classical" carbonyl reactions, particularly concerning enolate chemistry. chemrxiv.org Computational studies can help to explain this reduced reactivity by analyzing the electronic structure and steric hindrance around the carbonyl group.
In the context of photocatalytic cycloadditions to form substituted bicyclo[2.1.1]hexanes, computational studies can rationalize the observed regioselectivity. For example, in reactions involving bicyclo[1.1.0]butanes and alkenes, different regiodivergent pathways can lead to complementary products. Mechanistic investigations, including computational studies, support the proposed oxidative mechanisms and help to understand the subtle interplay between the reactants that dictates the reaction's regioselectivity. diva-portal.org
The stereochemical outcome of reactions can also be predicted. For instance, in the intramolecular crossed [2+2] photocycloaddition of certain styrene (B11656) derivatives, the formation of endo and exo products can be explained by considering the isomerization of the starting diene and the respective transition states leading to each product. nih.gov
Molecular Orbital Analysis and Bonding Characteristics in Strained Bicyclic Systems
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules like 1-bromobicyclo[2.1.1]hexane. The high degree of strain in these bicyclic systems leads to unusual bonding characteristics.
The stability of bridgehead carbenium ions, which can be formed during reactions of brominated bicycloalkanes, is a topic of significant interest. Ab initio MO calculations have shown that these cations can be stabilized by C-C hyperconjugation, where the strained C-C bonds interact with the empty p-orbital of the cationic center. researchgate.net
The strained nature of the bicyclo[2.1.1]hexane framework also influences its NMR spectroscopic properties. Long-range spin-spin couplings are often observed in these rigid systems, and MO analysis can help to explain the pathways for these interactions. nih.govacs.org
Furthermore, MO analysis can be used to understand the reactivity of these systems in cycloaddition reactions. For example, in photocatalyzed reactions, the energy transfer from a photoexcited catalyst to the diene precursor leads to an excited state with diradical character, which then undergoes cyclization. rsc.org The nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants can be used to predict the feasibility and outcome of such reactions.
Applications in Advanced Organic Synthesis and Molecular Design
Strategies for Exploring sp3-Rich Chemical Space with Bicyclo[2.1.1]hexanes
The push to "escape from flatland" in drug discovery—moving away from planar, aromatic structures towards more three-dimensional molecules—has highlighted the importance of sp3-rich scaffolds like bicyclo[2.1.1]hexane. rsc.org These scaffolds introduce greater three-dimensionality, which can lead to improved physicochemical properties such as solubility and metabolic stability. nih.gov
Several synthetic strategies have been developed to access and diversify bicyclo[2.1.1]hexane derivatives, thereby expanding the explorable sp3-rich chemical space. chemrxiv.orgnih.gov Key methods include:
Photochemical [2+2] Cycloadditions: This approach uses light to induce the formation of the bicyclic core from diene precursors. chemrxiv.orgnih.govrsc.org It offers a modular and efficient route to a variety of substituted BCHs. rsc.org
Intermolecular Cycloadditions with Bicyclobutanes: Reactions involving bicyclo[1.1.0]butanes (BCBs) provide another powerful tool for constructing the BCH framework. researchgate.netresearchgate.net
Skeletal Editing: This innovative strategy involves modifying the core structure of a related molecule to generate the bicyclo[2.1.1]hexane scaffold, allowing for novel transformations and access to diverse derivatives. acs.org
These synthetic advancements enable the creation of a wide array of polysubstituted bicyclo[2.1.1]hexanes, providing chemists with a rich toolkit for designing novel molecules. nih.gov
Bicyclo[2.1.1]hexane Derivatives as Bioisosteric Replacements in Molecular Design
One of the most significant applications of the bicyclo[2.1.1]hexane scaffold is its use as a bioisostere—a substituent or group with similar physical or chemical properties that produces broadly similar biological properties to another chemical compound. researchgate.net BCH derivatives have emerged as highly attractive replacements for common motifs in drug molecules. rsc.orgenamine.net
Bicyclo[2.1.1]hexanes have been successfully employed as non-planar bioisosteres for ortho- and meta-substituted benzene (B151609) rings. rsc.orgresearchgate.netresearchgate.netresearchgate.net The replacement of a flat aromatic ring with a three-dimensional, saturated BCH scaffold can lead to several advantages, including improved pharmacokinetic profiles, enhanced metabolic stability, and the creation of novel, patent-free intellectual property. nih.govnih.govresearchgate.net For instance, 1,2-disubstituted bicyclo[2.1.1]hexanes have been validated as effective mimics of ortho-substituted benzenes, demonstrating high antifungal activity when incorporated into known agrochemicals. rsc.orgchemrxiv.org
Furthermore, 2,5-disubstituted bicyclo[2.1.1]hexanes can act as rigidified versions of cyclopentane, another common structural motif in medicinal chemistry. researchgate.net This mimicry allows for the fine-tuning of a molecule's conformational properties while maintaining key structural features necessary for biological activity.
The inherent rigidity of the bicyclo[2.1.1]hexane framework makes it an ideal component for designing conformationally constrained scaffolds. chemrxiv.orgresearchgate.net This is particularly valuable in the development of peptide-based drugs, where maintaining a specific backbone conformation is crucial for activity. nuph.edu.ua For example, 2-azabicyclo[2.1.1]hexane, a nitrogen-containing analogue, has been used to create constrained proline mimics that can stabilize the desired trans-amide bond configuration in peptides. nuph.edu.ua By locking a molecule into a bioactive conformation, these scaffolds can significantly enhance potency and selectivity. unife.it
Building Blocks for Complex Molecular Architectures
1-Bromobicyclo[2.1.1]hexane and other functionalized derivatives are versatile building blocks for the synthesis of more complex molecules. rsc.orgresearchgate.net The bromine atom in this compound provides a reactive handle for a variety of chemical transformations, including cross-coupling reactions, which allow for the attachment of diverse molecular fragments. sci-hub.se This modularity is essential for building large and intricate molecular architectures. The strain within the bicyclic system can also be harnessed as a driving force in certain reactions, enabling unique synthetic transformations. researchgate.netresearchgate.net
The ability to introduce various substituents onto the bicyclo[2.1.1]hexane core through methods like photocatalytic cycloadditions further expands its utility as a foundational piece for constructing complex, three-dimensional molecules.
Late-Stage Functionalization and Derivatization of Bicyclo[2.1.1]hexane Frameworks
Late-stage functionalization—the introduction of new functional groups into a complex molecule at a late step in the synthesis—is a powerful strategy in drug discovery. It allows for the rapid generation of a library of analogues from a common intermediate. The bicyclo[2.1.1]hexane framework is amenable to such modifications. rsc.orgresearchgate.net
Techniques have been developed to functionalize pre-existing bicyclo[2.1.1]hexane cores, including the derivatization of ketone and alcohol functionalities on the scaffold. researchgate.netresearchgate.net For example, the transformation of tertiary alcohol units on the bicyclo[2.1.1]hexane framework demonstrates the platform's versatility. researchgate.net Furthermore, strategies like Ritter's thianthrenation and various copper-mediated couplings enable the modular addition of new groups, circumventing the need to handle potentially unstable intermediates. These methods provide efficient access to a diverse range of functionalized bicyclo[2.1.1]hexane derivatives that would be difficult to synthesize through other routes. researchgate.net
Future Research Directions and Emerging Methodologies
Development of Novel and More Efficient Synthetic Routes for Highly Functionalized Bicyclo[2.1.1]hexane Systems
The demand for structurally diverse and highly functionalized bicyclo[2.1.1]hexane scaffolds in fields like medicinal chemistry is driving the development of innovative synthetic strategies. rsc.orgrsc.org Current research focuses on moving beyond classical methods to establish more efficient, scalable, and modular routes.
One promising approach involves the use of photochemistry to facilitate [2+2] cycloadditions, offering a mild and efficient pathway to 1,2-disubstituted bicyclo[2.1.1]hexane modules. rsc.orgchemrxiv.orgresearchgate.netresearchgate.net This method provides a gateway to a rich, sp³-hybridized chemical space that has been previously underexplored. rsc.orgchemrxiv.orgresearchgate.netresearchgate.net Another key area is the development of catalyst-controlled divergent syntheses. For instance, the reaction of bicyclo[1.1.0]butane amides with azadienes can be directed by the choice of catalyst to selectively produce either bicyclo[2.1.1]hexanes or cyclobutenes. nih.govacs.orgresearchgate.net Specifically, copper(I) catalysis favors a formal cycloaddition to yield bicyclo[2.1.1]hexanes, while gold(I) promotes an addition-elimination pathway. nih.govacs.orgresearchgate.net
Furthermore, sequential reaction cascades are being developed to create complex bicyclo[2.1.1]hexane cores. A two-step procedure combining a samarium(II) iodide-mediated transannular pinacol (B44631) coupling with an acid-catalyzed pinacol rearrangement has been successfully employed to synthesize a variety of 1-substituted bicyclo[2.1.1]hexan-2-ones from cyclobutanedione derivatives. acs.orgnih.gov These ketone intermediates are valuable precursors for synthesizing 3D-rich molecules with potential pharmaceutical applications. acs.org The development of photocatalytic cycloaddition reactions is also expanding the accessible substitution patterns, providing unified access to bridge-substituted structures that can serve as bioisosteres for ortho- and meta-substituted benzene (B151609) rings. rsc.org
| Synthetic Strategy | Key Features | Resulting Scaffold |
| Photochemical [2+2] Cycloaddition | Mild, efficient, modular | 1,2-disubstituted bicyclo[2.1.1]hexanes rsc.orgrsc.orgchemrxiv.orgresearchgate.netresearchgate.net |
| Catalyst-Controlled Divergent Synthesis | High chemoselectivity based on catalyst choice (e.g., Cu(I) vs. Au(I)) | Bicyclo[2.1.1]hexanes or cyclobutenes nih.govacs.orgresearchgate.net |
| Sequential Pinacol Coupling/Rearrangement | Two-step cascade from accessible starting materials | 1-substituted bicyclo[2.1.1]hexan-2-ones acs.orgnih.gov |
| Photocatalytic Cycloaddition | Access to diverse substitution patterns | Polysubstituted bicyclo[2.1.1]hexanes rsc.org |
Exploration of Unconventional Reactivity Modes and Catalytic Transformations
Researchers are actively exploring the unique reactivity of strained bicyclic systems like bicyclo[2.1.1]hexanes to uncover novel chemical transformations. The inherent strain in these molecules can be harnessed to drive reactions that are not feasible with more conventional carbocyclic frameworks.
A key area of investigation is the use of Lewis acid catalysis to switch between different cycloaddition pathways. chemrxiv.org For example, the reaction of bicyclobutanes can be toggled between a [2π+2σ] and a hetero-[4π+2σ] cycloaddition, leading to the formation of either highly substituted bicyclo[2.1.1]hexanes or spiro- and bridged-heterocycles. chemrxiv.org This demonstrates the potential to control reaction outcomes and generate diverse molecular architectures from a common precursor.
The insertion of π-systems into the central C–C bond of bicyclobutanes represents another unconventional route to bicyclo[2.1.1]hexane derivatives. nih.gov These [2σ+2π]-type reactions expand the bicyclobutane core to the bicyclo[2.1.1]hexane framework, a transformation that can be promoted thermally, through Lewis acid catalysis, or via energy transfer photocatalysis. nih.gov Additionally, intramolecular formal (3+2) cycloadditions of allylated cyclopropanes have been reported as a novel method for synthesizing bicyclo[2.1.1]hexanes. nih.gov These emerging reactivity modes and catalytic systems are crucial for expanding the synthetic toolbox available for constructing these valuable scaffolds.
Integration of Advanced Spectroscopic Techniques for Elucidating Reaction Mechanisms and Complex Structures
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of bicyclo[2.1.1]hexane systems is essential for optimizing existing methods and developing new ones. Advanced spectroscopic techniques are becoming increasingly integral to these mechanistic investigations.
For photochemical reactions, techniques such as transient absorption spectroscopy and pulse radiolysis are being utilized to study the underlying photophysical processes and gain insights into reaction kinetics. researchgate.net By directly observing short-lived intermediates and measuring their rates of formation and decay, researchers can build a more complete picture of the reaction pathway. This knowledge-driven approach can facilitate the development of more efficient and selective catalytic protocols. researchgate.net The structural elucidation of complex, polysubstituted bicyclo[2.1.1]hexane derivatives also relies heavily on advanced NMR spectroscopy and X-ray crystallography to unambiguously determine stereochemistry and conformational preferences.
Synergistic Approaches Combining Computational Chemistry and Experimental Synthesis in Bicyclo[2.1.1]hexane Design
The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the design and discovery of novel bicyclo[2.1.1]hexane-based molecules and reactions. Density Functional Theory (DFT) calculations, in particular, have become a vital tool for elucidating reaction mechanisms and rationalizing experimental observations. nih.gov
Computational studies have been instrumental in understanding the divergent reactivity observed in catalyst-controlled syntheses of bicyclo[2.1.1]hexanes. nih.govacs.org For example, DFT calculations have shown how Cu(I) catalysts favor a transition state geometry that promotes intramolecular cyclization to the bicyclo[2.1.1]hexane, while Au(I) stabilizes intermediates that lead to an alternative reaction pathway. acs.org Computational models are also employed to predict the stereoselectivity of reactions, such as nucleophilic additions to bicyclo[2.1.1]hexan-2-one systems, by evaluating the energies of different transition states. core.ac.uk This synergistic approach allows for the rational design of catalysts and substrates to achieve desired reaction outcomes, saving significant experimental time and resources.
Design of Novel Bicyclo[2.1.1]hexane-Based Scaffolds for Specific Structural and Mechanistic Investigations
The bicyclo[2.1.1]hexane framework is increasingly recognized as a valuable scaffold for applications beyond being a simple bioisostere. enamine.net Its rigid, three-dimensional structure makes it an excellent platform for designing molecules to probe specific biological interactions or to investigate fundamental principles of chemical reactivity.
Future work will focus on creating novel bicyclo[2.1.1]hexane-based scaffolds with diverse substitution patterns to explore new regions of chemical space. rsc.org These scaffolds can serve as rigid linkers to control the spatial orientation of functional groups, which is critical in drug design for optimizing interactions with biological targets. enamine.net The synthesis of sp³-rich analogs of existing drugs, such as the antiparasitic agent nitazoxanide, using bicyclo[2.1.1]hexane intermediates highlights the potential of these scaffolds in developing next-generation therapeutics with improved properties. acs.org Furthermore, specifically designed 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones are being used as probe systems to study long-range electronic effects on facial selectivity in nucleophilic additions, contributing to a more fundamental understanding of chemical reactivity. core.ac.uk
Q & A
Basic: What are the common synthetic routes for 1-Bromobicyclo[2.1.1]hexane?
The synthesis of this compound typically involves photochemical [2+2] cycloaddition strategies to construct the bicyclic framework, followed by bromination. For example, irradiation of dienes or strained alkenes under UV light enables the formation of bicyclic intermediates, which are subsequently brominated using reagents like N-bromosuccinimide (NBS) . Alternative methods include modifications of the Hunsdiecker reaction, where carboxylic acid precursors are treated with bromine sources under controlled conditions .
Advanced: How can synthetic routes be optimized for modular derivatization of bicyclo[2.1.1]hexane scaffolds?
Recent advances leverage photochemical [2+2] cycloadditions to generate 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can undergo further functionalization (e.g., cross-coupling, oxidation, or nucleophilic substitution). For example, post-cycloaddition derivatization with Grignard reagents or transition-metal catalysts enables the introduction of diverse substituents while maintaining the bicyclic core. Reaction conditions must be carefully optimized to avoid ring strain-induced side reactions .
Basic: Why is this compound less reactive toward nucleophilic substitution (SN1/SN2) compared to linear alkyl bromides?
The low reactivity arises from steric hindrance at the bridgehead carbon and the rigid bicyclic structure, which restricts the spatial reorganization required for SN2 backside attack. SN1 mechanisms are also disfavored due to the instability of the bridgehead carbocation intermediate, which is highly strained and difficult to stabilize .
Advanced: How do solvolysis rates of this compound compare to other bridgehead bromides (e.g., 1-bromoadamantane)?
Solvolysis studies reveal that this compound exhibits slower reaction rates compared to 1-bromoadamantane. This difference stems from the increased strain in the bicyclo[2.1.1]hexane system, which destabilizes both the transition state (SN2) and the carbocation intermediate (SN1). Computational modeling of bond angles and strain energy provides quantitative insights into these reactivity trends .
Basic: How does replacing an ortho-benzene ring with bicyclo[2.1.1]hexane affect lipophilicity in bioactive compounds?
Replacement typically reduces calculated lipophilicity (cLogP) by 0.7–1.2 units due to the saturated, sp³-rich structure of bicyclo[2.1.1]hexane. However, experimental logD values may remain unchanged in some cases, indicating context-dependent effects. For example, in lomitapide derivatives, this substitution increased solubility by sixfold while marginally altering logD .
Advanced: Why do conflicting results arise in metabolic stability studies of bicyclo[2.1.1]hexane-containing agrochemicals?
In boscalid and fluxapyroxad analogs, bicyclo[2.1.1]hexane incorporation reduced metabolic stability (e.g., increased intrinsic clearance), likely due to enhanced susceptibility to cytochrome P450 oxidation. Conversely, in conivaptan derivatives, metabolic stability improved, suggesting that steric shielding of labile groups can override inherent reactivity. These contradictions highlight the need for case-specific molecular dynamics simulations and in vitro enzyme assays .
Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm bridgehead substitution patterns and ring strain.
- GC-MS : For purity assessment and fragmentation pattern analysis.
- X-ray crystallography : To resolve ambiguities in stereochemistry and bond angles .
Advanced: How can researchers resolve contradictions in experimental data when bicyclo[2.1.1]hexane is used as a bioisostere?
Systematic analysis of physicochemical properties (e.g., solubility, logD), metabolic profiling, and computational docking studies is essential. For instance, in agrochemicals like boscalid, discrepancies between calculated and experimental lipophilicity were resolved by correlating cLogP adjustments with conformational flexibility using molecular mechanics calculations .
Basic: What precautions are necessary when handling this compound in the laboratory?
- Use inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation.
- Avoid skin/eye contact; wash with soap and water immediately upon exposure.
- Conduct reactions in well-ventilated fume hoods due to potential HBr gas release .
Advanced: What strategies mitigate strain-induced side reactions in bicyclo[2.1.1]hexane functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
